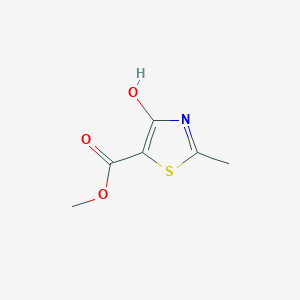

Methyl 4-hydroxy-2-methylthiazole-5-carboxylate

Description

Properties

Molecular Formula |

C6H7NO3S |

|---|---|

Molecular Weight |

173.19 g/mol |

IUPAC Name |

methyl 4-hydroxy-2-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C6H7NO3S/c1-3-7-5(8)4(11-3)6(9)10-2/h8H,1-2H3 |

InChI Key |

QMOFPUXQDGGQTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-2-methylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by methylation. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-hydroxy-2-methylthiazole-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

Industry: The compound is used in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-2-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogs and their properties are summarized in Table 1:

Table 1: Structural Comparison and Physicochemical Properties

Key Observations :

Antibacterial Activity :

- Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate derivatives, when substituted with aryl aldehydes (e.g., 4-methoxy-3-hydroxybenzene), showed activity comparable to ciprofloxacin . The hydroxyl group likely facilitates target binding via hydrogen bonds.

- Non-hydroxylated analogs like Methyl 4-methylthiazole-5-carboxylate lack this interaction, resulting in reduced potency .

Anticancer Activity :

Antimicrobial Activity :

Structure-Activity Relationships (SAR)

- Position 4 : Hydroxyl groups enhance antibacterial and anticancer activity via hydrogen bonding .

- Position 2 : Methyl groups provide moderate steric bulk, balancing solubility and membrane penetration. Phenyl substituents (e.g., ) improve aromatic interactions but may reduce bioavailability .

- Position 5 : Carboxylate esters influence lipophilicity and metabolic stability. Methyl esters offer better hydrolytic stability than ethyl .

Biological Activity

Methyl 4-hydroxy-2-methylthiazole-5-carboxylate (also referred to as MHTC) is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of Thiazole Compounds

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. They are known for their significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The biological activity of thiazoles often depends on their structural modifications, such as substituents on the thiazole ring and the presence of functional groups.

Biological Activities of MHTC

1. Antimicrobial Activity

MHTC exhibits notable antimicrobial properties against various pathogens. Studies have shown that thiazole derivatives can inhibit the growth of bacteria and fungi. For instance, a related study indicated that thiazole compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 7.8 to 93.7 µg/mL against different bacterial strains, highlighting their potential as antibacterial agents .

2. Antitumor Activity

The compound has also been investigated for its anticancer properties. Research indicates that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific proteins involved in cell survival pathways. For example, thiazoles have been linked to the downregulation of Bcl-2 proteins in cancer cell lines, which is crucial for promoting cell death .

3. Mechanism of Action

The mechanism by which MHTC exerts its biological effects involves interactions with cellular targets. Molecular docking studies suggest that the carboxylic acid moiety in thiazole derivatives plays a critical role in binding to active sites of target proteins, facilitating inhibition of their functions . This interaction is particularly relevant in the context of antitubercular activity, where MHTC has been shown to inhibit the mycobacterial fatty acid synthase enzyme (mtFabH), which is essential for the survival of Mycobacterium tuberculosis.

Case Studies

Case Study 1: Antitubercular Activity

In a study evaluating a series of thiazole derivatives, MHTC was found to possess significant activity against M. tuberculosis with an MIC comparable to established antitubercular agents . The compound's ability to inhibit mtFabH suggests it could serve as a lead structure for developing new antitubercular drugs.

Case Study 2: Anticancer Properties

Another investigation focused on the cytotoxic effects of MHTC on various cancer cell lines, revealing an IC50 value indicating potent anticancer activity. The study emphasized structure-activity relationships (SAR), demonstrating that specific substitutions on the thiazole ring enhance cytotoxicity against specific cancer types .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 4-hydroxy-2-methylthiazole-5-carboxylate, and how can purity be ensured?

- Methodology : The compound is synthesized via cyclization of precursors like 2-aminothiazole derivatives with methyl chloroformate. A base (e.g., triethylamine) neutralizes HCl byproducts. Reaction conditions (temperature: 0–5°C, pH ~7–8) are critical to minimize side reactions. Purification involves recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) . Comparative studies with ethyl ester analogs (e.g., Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate) highlight the impact of ester groups on solubility and reactivity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : and NMR confirm regiochemistry and functional groups (e.g., methyl ester at δ ~3.8 ppm, thiazole protons at δ ~6.5–7.5 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .

- Mass Spectrometry : ESI-MS or GC-MS verifies molecular ion peaks (e.g., [M+H]+ at m/z 188.04) .

Q. How can researchers handle hygroscopicity or stability issues during storage?

- Methodology : Store under inert gas (argon) at –20°C in amber vials. Pre-dry solvents for reactions to prevent hydrolysis. Stability tests via TLC or HPLC monitor degradation under varying conditions (e.g., pH, temperature) .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths and angles. Hydrogen-bonding networks are analyzed using ORTEP-3 for graphical representation . For disordered structures, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O–H⋯O and N–H⋯S bonds) .

Q. How do structural modifications (e.g., substituent changes) influence bioactivity?

- Methodology :

- Comparative SAR Studies : Replace the methyl ester with ethyl (Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate) or introduce halogen substituents (e.g., 4-chlorophenyl analogs) to assess antimicrobial potency .

- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict electronic effects (e.g., HOMO-LUMO gaps) on reactivity .

Q. How can contradictory bioactivity data across studies be reconciled?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., MIC values against Mycobacterium tuberculosis under varying pH/temperature) .

- Dose-Response Curves : Use Hill slope analysis to differentiate true activity from assay artifacts .

- Structural Validation : Confirm compound integrity via SCXRD or LC-MS post-assay to rule out degradation .

Q. What advanced techniques analyze hydrogen-bonding patterns in crystal packing?

- Methodology : Graph Set Analysis (Etter’s rules) categorizes hydrogen bonds (e.g., motifs) . Puckering Coordinates (Cremer-Pople parameters) quantify ring distortions in thiazole derivatives .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.